

Application Note: High-Performance Liquid Chromatography for the Analysis of Dimethandrolone

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Compound of Interest

Compound Name: *Dymanthine*

Cat. No.: *B1202117*

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Abstract

This application note details a robust and sensitive method for the quantitative analysis of Dimethandrolone (DMA) and its prodrug, Dimethandrolone Undecanoate (DMAU), using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). An alternative HPLC-UV method, suitable for routine analysis and quality control, is also proposed based on common practices for similar androgenic steroids. These methods are applicable for researchers, scientists, and professionals in drug development and clinical trial monitoring.

Introduction

Dimethandrolone undecanoate (DMAU) is an investigational androgen and progestin medication under development as a potential single-agent oral male contraceptive.^[1] DMAU is a prodrug that is metabolized in the body to its active form, Dimethandrolone (DMA).^[1] DMA exhibits both androgenic and progestational activity, which suppresses the gonadotropins necessary for testicular testosterone production and spermatogenesis.^{[2][3]} Accurate and reliable analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control of DMAU and DMA. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for the analysis of these compounds in various matrices.

This document provides a detailed protocol for an LC-MS/MS method adapted from published literature for the analysis of DMA in biological matrices.^[1] Additionally, a general HPLC-UV protocol is outlined for the analysis of DMAU in pharmaceutical formulations, based on established methods for similar steroid compounds like testosterone undecanoate.^{[4][5]}

Experimental Protocols

This protocol is based on a method developed for the pharmacokinetic analysis of DMA in human serum.^[1]

2.1.1. Sample Preparation

- To 100 µL of serum, add an appropriate volume of an internal standard solution (e.g., DMA-d5).
- Perform a protein precipitation step by adding 300 µL of cold acetonitrile.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

2.1.2. Chromatographic Conditions

Parameter	Value
Column	Thermo Reversed Phase Nano C18 (75 µm x 250 mm, 2 µm)[1]
Mobile Phase A	Water with 0.1% Formic Acid[1]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[1]
Flow Rate	300 nL/min[1]
Injection Volume	1 µL[1]
Column Temperature	Ambient
Gradient Program	See Table 1

Table 1: LC Gradient Program for DMA Analysis[1]

Time (minutes)	% Mobile Phase B
0.0 - 5.0	5
5.0 - 20.0	5 → 50
20.0 - 35.0	50 → 80
35.0 - 45.0	80
45.0 - 46.0	80 → 90
46.0 - 56.0	90
56.0 - 57.0	90 → 5
57.0 - 65.0	5

2.1.3. Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions	DMA: m/z 303.2 → 97 and 109[1]
DMA-d5 (Internal Standard): m/z 308.3 → 102 and 114[1]	
Cone Voltage	30 V[1]
Collision Energy	40 eV[1]

2.1.4. Method Validation Summary

The referenced LC-MS/MS method for DMA demonstrated good linearity and accuracy.[1]

Table 2: Validation Data for DMA LC-MS/MS Method[1]

Parameter	Result
Linearity (r^2)	0.9956
Lower Limit of Quantification (LLOQ)	0.4 ng/mL
Upper Limit of Quantification (ULOQ)	50 ng/mL
Accuracy (Low QC, 0.8 ng/mL)	97%
Accuracy (Medium QC, 6.25 ng/mL)	112%
Accuracy (High QC, 12.5 ng/mL)	106%

This proposed method is based on common practices for the analysis of similar steroid esters, such as testosterone undecanoate.[4][5]

2.2.1. Standard and Sample Preparation

- **Standard Stock Solution:** Accurately weigh and dissolve DMAU reference standard in methanol or acetonitrile to obtain a concentration of approximately 1 mg/mL.

- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the samples (e.g., 10-100 µg/mL).
- **Sample Preparation (from capsules):** a. For oil-based formulations, dissolve the contents of a capsule, equivalent to a known amount of DMAU, in a suitable solvent like methanol or acetonitrile. b. For powder formulations, accurately weigh a portion of the powder and dissolve it in the mobile phase. c. Sonicate the sample solution to ensure complete dissolution. d. Filter the solution through a 0.45 µm syringe filter before injection.

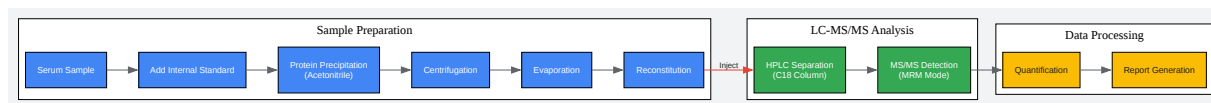
2.2.2. Chromatographic Conditions

Parameter	Value
Column	C18 (e.g., 4.6 mm x 150 mm, 5 µm)[5][6]
Mobile Phase	Acetonitrile and Water (e.g., 85:15 v/v) or Methanol
Flow Rate	1.0 mL/min[7]
Injection Volume	20 µL[6][7]
Column Temperature	25-40 °C[4][6][7]
Detection Wavelength	240-254 nm[4][6]
Run Time	Approximately 10-15 minutes

Table 3: Comparison of HPLC Conditions for Steroid Analysis

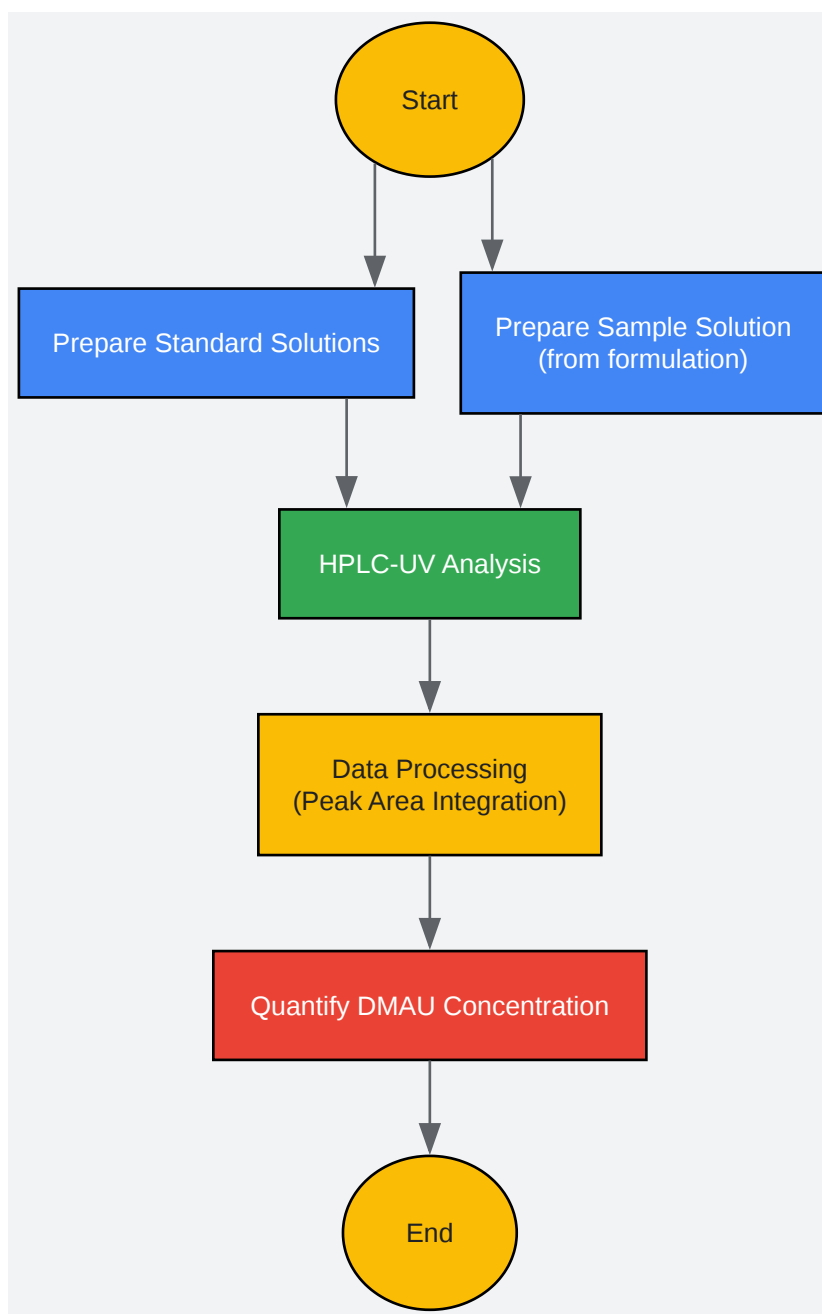
Compound	Column	Mobile Phase	Wavelength
Testosterone Undecanoate	C18 (4.6 x 250 mm, 5 µm)	Acetonitrile:Water (95:5)	240 nm[4]
Testosterone Undecanoate	C18 (4.6 x 250 mm, 5 µm)	100% Methanol	240 nm[5]
Methenolone Acetate	C18 (4.6 x 100 mm, 5 µm)	Acetonitrile:Water (60:40)	240 nm[7]
Various Steroids	C18 (4.6 x 150 mm, 2.7 µm)	Methanol:Water Gradient	254 nm[6]

Visualizations



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Caption: Workflow for the LC-MS/MS analysis of Dimethandrolone.



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Caption: Protocol for the HPLC-UV analysis of Dimethandrolone Undecanoate.

Conclusion

The described LC-MS/MS method provides a highly sensitive and specific approach for the quantification of Dimethandrolone in biological matrices, making it ideal for pharmacokinetic and clinical research. The proposed HPLC-UV method offers a more accessible alternative for

routine quality control of Dimethandrolone Undecanoate in pharmaceutical formulations. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Both methods, when properly validated, are powerful tools for the development and analysis of this promising male contraceptive candidate.

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